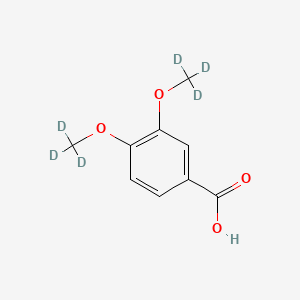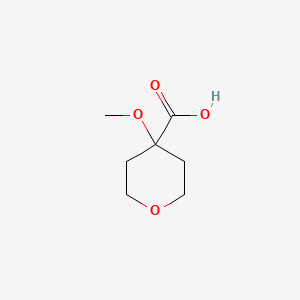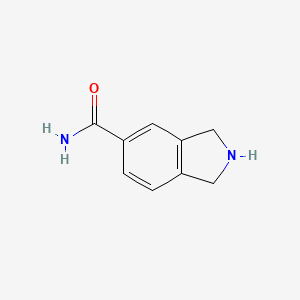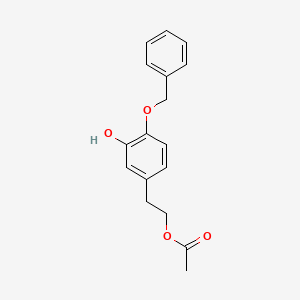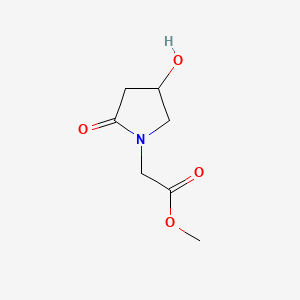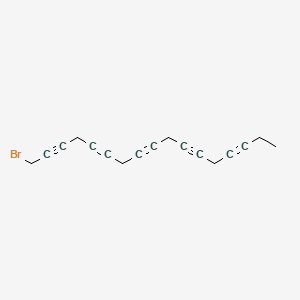
1-Bromo-2,5,8,11,14-heptadecapentayne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2,5,8,11,14-heptadecapentayne is a chemical compound with the molecular formula C17H15Br. It is characterized by the presence of a bromine atom attached to a heptadecapentayne chain, which includes multiple triple bonds. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2,5,8,11,14-heptadecapentayne can be synthesized through a multi-step process involving the bromination of heptadecapentayne precursors. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反応の分析
Types of Reactions
1-Bromo-2,5,8,11,14-heptadecapentayne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The triple bonds in the heptadecapentayne chain can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include partially or fully hydrogenated hydrocarbons.
科学的研究の応用
1-Bromo-2,5,8,11,14-heptadecapentayne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Bromo-2,5,8,11,14-heptadecapentayne involves its ability to participate in various chemical reactions due to the presence of the bromine atom and multiple triple bonds. The bromine atom acts as a leaving group in substitution reactions, while the triple bonds provide sites for coupling and reduction reactions. The compound’s reactivity is influenced by the electronic properties of the heptadecapentayne chain and the bromine atom.
類似化合物との比較
Similar Compounds
1-Bromoheptadeca-2,5,8,11-tetrayne: Similar structure but with one less triple bond.
1-Bromoheptadeca-2,5,8,11,14-hexayne: Similar structure but with one more triple bond.
1-Chloroheptadeca-2,5,8,11,14-pentayne: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-2,5,8,11,14-heptadecapentayne is unique due to its specific arrangement of triple bonds and the presence of a bromine atom. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
1-bromoheptadeca-2,5,8,11,14-pentayne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,5,8,11,14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFPYHDYCGDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)
